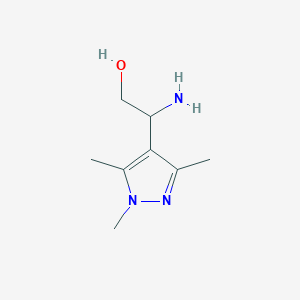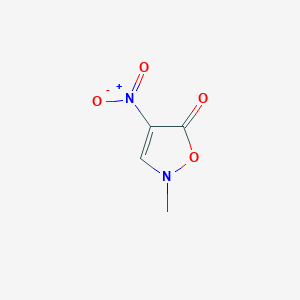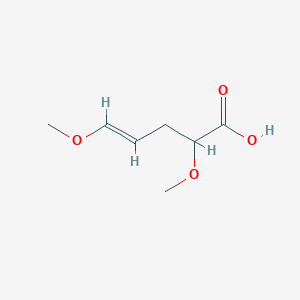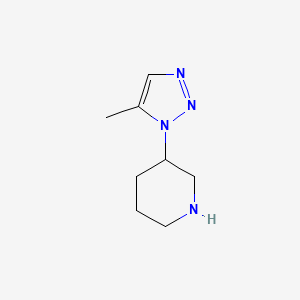![molecular formula C11H21NO B13157049 3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)-2-methylpropan-1-OL](/img/structure/B13157049.png)
3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)-2-methylpropan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol is an organic compound with the molecular formula C10H19NO. This compound features a bicyclic structure, specifically a norbornane framework, which is known for its rigidity and stability. The presence of an amino group and a hydroxyl group makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic alkene.
Hydroboration-Oxidation: Norbornene undergoes hydroboration-oxidation to form norbornanol.
Amination: The hydroxyl group of norbornanol is then converted to an amino group through a series of reactions involving tosylation followed by nucleophilic substitution with ammonia or an amine.
Alkylation: The final step involves the alkylation of the amino group with 2-bromo-2-methylpropan-1-ol to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for hydroboration-oxidation and automated systems for amination and alkylation to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Tosyl chloride (TsCl) in pyridine for tosylation, followed by nucleophilic substitution with ammonia or amines.
Major Products
Oxidation: Formation of 3-oxo-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol.
Reduction: Formation of 3-methyl-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol.
Substitution: Formation of various amides or substituted amines.
科学的研究の応用
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
作用機序
The mechanism of action of 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its amino and hydroxyl groups, which can form hydrogen bonds and other interactions.
Pathways Involved: It may modulate biochemical pathways by acting as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A similar compound with a hydroxyl group but lacking the amino and methyl groups.
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol: Similar structure but without the methyl group.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine: Contains a similar bicyclic framework with different substituents.
Uniqueness
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol is unique due to the combination of its bicyclic structure with both amino and hydroxyl functional groups, making it a versatile intermediate for various chemical reactions and applications.
特性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
3-amino-1-(2-bicyclo[2.2.1]heptanyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-7(6-12)11(13)10-5-8-2-3-9(10)4-8/h7-11,13H,2-6,12H2,1H3 |
InChIキー |
LSZRPKNFDZYANR-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C(C1CC2CCC1C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13156970.png)
![Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13156973.png)

![5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13156977.png)





![1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B13157027.png)

![(1R)-2,2-Dimethyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13157035.png)

